molecular formula C11H15BF3N3O2 B582079 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 944401-58-5

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B582079
CAS No.: 944401-58-5
M. Wt: 289.065
InChI Key: FEVSQCNVVXXUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF3N3O2/c1-9(2)10(3,4)20-12(19-9)6-5-17-8(16)18-7(6)11(13,14)15/h5H,1-4H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVSQCNVVXXUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726108
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-58-5
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944401-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. The incorporation of a dioxaborolane moiety and trifluoromethyl group suggests a unique profile for interactions with biological targets.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Dioxaborolane Unit : This moiety contributes to the compound's stability and reactivity.
  • Trifluoromethyl Group : Known for enhancing lipophilicity and metabolic stability, which can improve bioavailability.

Molecular Formula

C12H16BF3N3O2C_{12}H_{16}B_{F_3}N_3O_2

Biological Activity Overview

The biological activity of this compound has been explored primarily in relation to its potential as a kinase inhibitor. Kinases are crucial in various signaling pathways and are often implicated in cancer progression.

The compound's mechanism involves:

  • Inhibition of Kinase Activity : It has been shown to inhibit specific kinases involved in tumor growth.
  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cell lines, particularly at the G2/M phase.

Antiproliferative Activity

In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)0.025EGFR inhibition
MCF7 (Breast Cancer)0.045Induction of apoptosis
HeLa (Cervical Cancer)0.030Cell cycle arrest at G2/M phase

Case Studies

  • EGFR Inhibition : A study indicated that this compound selectively inhibits the mutant form of EGFR associated with non-small cell lung cancer (NSCLC), showing an IC50 value significantly lower than that for wild-type EGFR .
  • Apoptosis Induction : In MCF7 cells, treatment with the compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound possesses favorable properties:

  • Aqueous Solubility : Moderate solubility was observed, which is critical for bioavailability.
  • Metabolic Stability : The presence of the dioxaborolane moiety enhances metabolic stability in liver microsomes compared to similar compounds without this feature .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

Compound A : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 402960-38-7)
  • Key Difference : Lacks the trifluoromethyl group at position 4.
  • Molecular Weight : 235.09 g/mol .
  • Reactivity : Lower electron-withdrawing effect due to absence of -CF₃, reducing electrophilicity in cross-coupling reactions .
  • Applications : Primarily used in simpler boronation reactions where steric/electronic modulation is unnecessary .
Compound B : 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 944401-55-2)
  • Key Difference : Methyl (-CH₃) replaces trifluoromethyl (-CF₃) at position 4.
  • Molecular Weight : 235.09 g/mol .
  • Impact: Lipophilicity: Reduced compared to -CF₃, altering solubility (logP: ~1.8 vs. ~2.5 for the target compound) .

Pyridine-Based Analogs

Compound C : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS 944401-57-4)
  • Key Difference : Pyridine ring replaces pyrimidine.
  • Molecular Weight : 288.07 g/mol .
  • Applications: Used in non-enzymatic targets due to altered hydrogen-bonding capacity .
Compound D : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS 947249-01-6)
  • Key Difference : -CF₃ at position 3 instead of 4.
  • Molecular Weight : 288.07 g/mol .
  • Steric Effects : Altered substituent positioning increases steric hindrance near the boronate, reducing reactivity in bulky substrates .

Non-Aromatic Core Analogs

Compound E : N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS 1312535-12-8)
  • Key Difference : Phenyl ring replaces pyrimidine.
  • Molecular Weight : 433.17 g/mol .
  • Applications : Dual -CF₃ groups enhance lipophilicity (logP: ~3.2), favoring blood-brain barrier penetration in CNS drug development .

Comparative Data Table

Compound Core Structure Substituent Position Molecular Weight (g/mol) Key Applications Reactivity in Suzuki Coupling
Target Compound Pyrimidine 4-CF₃, 5-boronate 289.07 Kinase inhibitors High (52% yield)
Compound A Pyrimidine 5-boronate 235.09 General boronation reactions Moderate
Compound B Pyrimidine 4-CH₃, 5-boronate 235.09 Solubility-driven syntheses Low
Compound C Pyridine 4-CF₃, 5-boronate 288.07 Non-enzymatic targets Moderate
Compound D Pyridine 3-CF₃, 5-boronate 288.07 Sterically hindered substrates Low
Compound E Phenyl 3,5-CF₃, boronate 433.17 CNS-targeted drugs High (requires optimization)

Research Findings and Trends

  • Electronic Effects : The -CF₃ group in the target compound enhances electrophilicity, accelerating transmetalation in Suzuki reactions compared to -CH₃ analogs .
  • Solubility : Pyrimidine cores exhibit better aqueous solubility than pyridines, critical for pharmacokinetics .
  • Steric Considerations : Substituent positioning (e.g., 3-CF₃ vs. 4-CF₃) significantly impacts coupling efficiency with sterically demanding aryl halides .

Preparation Methods

Boronylation of Halogenated Pyrimidine Precursors

The most widely adopted method involves Suzuki–Miyaura coupling between 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine and bis(pinacolato)diboron (B2_2pin2_2). A representative protocol from the Royal Society of Chemistry employs:

  • Catalyst system : Pd(dppf)Cl2_2 (1.5 mol%)

  • Base : Potassium acetate (3.0 equiv)

  • Solvent : 1,4-Dioxane/water (4:1 v/v)

  • Temperature : 80°C under N2_2 for 12 h

Key reaction parameters were optimized through design of experiments (DoE), revealing that maintaining water content below 20% prevents hydrolysis of the trifluoromethyl group while enabling efficient transmetallation. Post-reaction purification via silica gel chromatography (hexane/EtOAc 3:2) yields the target compound in 67–72% purity, with residual palladium levels <5 ppm as verified by ICP-MS.

Alternative Boron Sources

Comparative studies demonstrate that pinacolborane (HBpin) can replace B2_2pin2_2 under modified conditions:

  • Catalyst : Pd(OAc)2_2/XPhos (2 mol%)

  • Additive : 1,8-Diazabicycloundec-7-ene (DBU, 1.2 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Reaction time : 6 h at 60°C

This variant achieves comparable yields (68–71%) but requires strict moisture control due to HBpin's sensitivity to protic solvents.

Direct Borylation via Miyaura Reaction

Substrate-Controlled Regioselectivity

The Miyaura borylation of 5-chloro-4-(trifluoromethyl)pyrimidin-2-amine exhibits exceptional regioselectivity (>99:1) at the C5 position. A scaled-up procedure (500 g batch) utilizes:

  • Molar ratio : 1:1.2 (substrate:B2_2pin2_2)

  • Catalyst : PdCl2_2(PPh3_3)2_2 (0.8 mol%)

  • Solvent system : Toluene/DMF (5:1)

  • Microwave irradiation : 140°C, 300 W, 45 min

Microwave-assisted synthesis reduces reaction time from 18 h to <1 h while maintaining 75% isolated yield. GC-MS analysis confirms complete consumption of starting material (retention time 8.2 min vs. product at 14.7 min).

Mechanochemical Approaches

Recent advances employ ball-mill technology for solvent-free borylation:

ParameterValue
Milling time2 h
Frequency30 Hz
Ball-to-powder ratio15:1
Yield63%
Pd residual12 ppm

This method eliminates solvent waste but requires post-milling aqueous extraction to remove excess B2_2pin2_2.

Protecting Group Strategies

Amine Protection with Boc Groups

To prevent side reactions during borylation, temporary Boc protection of the C2-amine is implemented:

  • Protection: (Boc)2_2O (1.1 equiv), DMAP (0.1 mol%), CH2_2Cl2_2, 0°C→RT, 2 h

  • Borylation: Standard Miyaura conditions

  • Deprotection: TFA/CH2_2Cl2_2 (1:1), 0°C, 30 min

This sequence improves isolated yield to 81% by minimizing amine coordination to palladium. 19^{19}F NMR monitoring (δ = -63.2 ppm for CF3_3) confirms no defluorination during the acidic deprotection step.

Trifluoromethyl Group Stability

Accelerated stability studies (40°C/75% RH) demonstrate:

  • Degradation products : <0.5% after 6 months

  • Critical factors :

    • Moisture content <0.1% in final product

    • Amber glass packaging to prevent photolytic C-B bond cleavage

Catalytic System Optimization

Ligand Effects on Reaction Efficiency

Screening of 12 phosphine ligands revealed:

LigandYield (%)Pd Leaching (ppm)
XPhos783.2
SPhos754.1
DavePhos685.7
P(o-tol)3_3716.9

XPhos provides optimal balance between catalytic activity and metal contamination, with DFT calculations indicating stronger π-backbonding to the pyrimidine ring.

Solvent Effects on Reaction Kinetics

Dielectric constant (ε) correlation studies show:

  • Optimal ε range : 4–8 (toluene: ε=2.4; dioxane: ε=2.2)

  • Polar aprotic solvents (DMF, ε=36.7) decrease yield to <40% due to catalyst deactivation

Industrial-Scale Purification Techniques

Crystallization Optimization

Multi-stage crystallization from heptane/EtOAc (3:1):

  • First crop : 92% purity, mp 158–160°C

  • Mother liquor recycle : Additional 8% yield at 89% purity

  • PXRD analysis : Confirms polymorph Form I (needle crystals, P21_1/c)

Continuous Chromatography

Simulated moving bed (SMB) chromatography parameters:

  • Stationary phase : C18-functionalized silica

  • Mobile phase : MeCN/H2_2O (55:45) + 0.1% formic acid

  • Throughput : 12 kg/day

  • Purity : 99.5% (HPLC area%)

Analytical Characterization

Spectroscopic Data Consolidation

1^1H NMR (400 MHz, CDCl3_3): δ 8.23 (s, 1H, NH2_2), 6.87 (s, 1H, Ar-H), 1.32 (s, 12H, pinacol CH3_3)
11^{11}B NMR (128 MHz, CDCl3_3): δ 30.2 (br s)
HRMS (ESI+): m/z 290.1284 [M+H]+^+ (calc. 290.1281)

Stability Indicating Methods

Forced degradation studies validate HPLC method:

  • Column : Zorbax SB-C18 (4.6×250 mm, 5 μm)

  • Detection : 254 nm

  • RT : 8.9 min (main peak)

  • Resolution : >2.0 from nearest degradant

Q & A

Q. What are the standard spectroscopic techniques for confirming the structure of this boronate ester?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify proton and carbon environments, focusing on the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and pyrimidine signals (δ ~6.5–8.5 ppm for aromatic protons). 19F^{19}\text{F} NMR confirms the trifluoromethyl group (δ ~-60 to -70 ppm) .
  • Infrared (IR) Spectroscopy: Detect B-O stretching vibrations (~1350–1310 cm1^{-1}) and N-H bending from the amine group (~1600 cm1^{-1}) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 288.07 (C12_{12}H16_{16}BF3_{3}N2_{2}O2_{2}) .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling Precursor: The pinacol boronate ester is typically synthesized via palladium-catalyzed borylation of halogenated pyrimidines (e.g., 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine) with bis(pinacolato)diboron (B2_{2}pin2_{2}) under inert conditions (N2_{2}/Ar). Optimize catalyst loading (e.g., Pd(dppf)Cl2_{2} at 5 mol%) and temperature (80–100°C) for >75% yield .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

Methodological Answer:

  • Electron-Withdrawing Effect: The -CF3_{3} group reduces electron density on the pyrimidine ring, enhancing electrophilicity at the C4 position. This is confirmed via Hammett substituent constants (σm_{m} = 0.43 for -CF3_{3}) and DFT calculations .
  • Impact on Reactivity: Increased electrophilicity facilitates nucleophilic aromatic substitution (e.g., amination) but may reduce stability under acidic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate decomposition during cross-coupling reactions?

Methodological Answer:

  • Moisture Control: Use rigorously anhydrous solvents (THF, DMF) and molecular sieves to prevent hydrolysis of the boronate ester .
  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)2_{2}, XPhos-Pd-G3) to minimize side reactions. Ligands like SPhos improve stability in polar aprotic solvents .
  • Kinetic Monitoring: Employ in-situ 19F^{19}\text{F} NMR to track reaction progress and identify intermediates prone to degradation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardized Assays: Replicate antimicrobial activity tests (e.g., MIC against S. aureus and E. coli) using CLSI guidelines. Address discrepancies in cytotoxicity (e.g., MTT assays on Hep-2 cells) by controlling cell passage number and serum concentration .
  • Structure-Activity Relationship (SAR) Studies: Compare analogues (e.g., replacing -CF3_{3} with -CH3_{3}) to isolate the trifluoromethyl group’s contribution to activity .

Q. How can computational modeling predict the compound’s binding affinity with target proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., bacterial dihydrofolate reductase, PDB: 4LRH). Validate poses with MD simulations (AMBER/NAMD) .
  • Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding energies, prioritizing residues within 4 Å of the boronate and -CF3_{3} groups .

Q. What are the challenges in characterizing the compound’s solid-state stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Store samples at -20°C (inert atmosphere) vs. 25°C/60% RH. Monitor decomposition via HPLC-MS every 30 days. Degradation products (e.g., hydrolyzed boronic acid) indicate sensitivity to humidity .
  • Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (>150°C typical for boronate esters) .

Comparative Analysis

Q. How does this compound compare to pyridine-based boronate esters in Suzuki-Miyaura reactions?

Methodological Answer:

  • Reactivity Differences: Pyrimidine derivatives exhibit slower coupling rates due to reduced electron density (vs. pyridines). Optimize base (e.g., K2_{2}CO3_{3} vs. Cs2_{2}CO3_{3}) and solvent (toluene/EtOH) to improve efficiency .
  • Byproduct Formation: Pyrimidines generate fewer protodeboronation byproducts than electron-rich heterocycles, as shown by GC-MS analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.